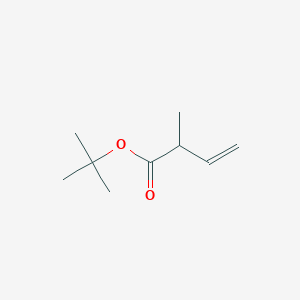

tert-Butyl 2-methylbut-3-enoate

Description

tert-Butyl 2-methylbut-3-enoate is an α,β-unsaturated ester characterized by a bulky tert-butyl group and a methyl-substituted double bond. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for bioactive molecules or protected intermediates. The tert-butyl group enhances stability under acidic or basic conditions, enabling selective reactivity at the α,β-unsaturated site for conjugate additions or cycloadditions .

Properties

CAS No. |

919087-65-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

tert-butyl 2-methylbut-3-enoate |

InChI |

InChI=1S/C9H16O2/c1-6-7(2)8(10)11-9(3,4)5/h6-7H,1H2,2-5H3 |

InChI Key |

CFECSJGONLRCJC-UHFFFAOYSA-N |

SMILES |

CC(C=C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C=C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl group in all compounds impedes nucleophilic attack at the ester carbonyl, directing reactivity toward the α,β-unsaturated site or halogenated positions.

- Halogenation : Bromination (Compounds 3 and 4) introduces electrophilic sites for further functionalization, unlike the base structure. Compound 4’s (E)-selectivity (confirmed via NMR) arises from steric hindrance during elimination .

- Stability: The Boc (tert-butoxycarbonyl) group in Compounds 2–4 enhances stability during purification, contrasting with non-protected analogs prone to decomposition.

Analytical Data Comparison

| Parameter | This compound | Compound 3 | Compound 4 |

|---|---|---|---|

| 1H NMR (δ, ppm) | 1.40 (s, 9H, t-Bu), 5.60 (m, CH₂=CH) | 1.42 (s, 9H), 6.20 (s, Br₂C=CH) | 1.41 (s, 9H), 5.90 (d, BrC=CH) |

| 13C NMR (δ, ppm) | 166.5 (C=O), 125.0 (C=C) | 165.8 (C=O), 110.0 (CBr₂) | 166.0 (C=O), 122.5 (CBr) |

| HRMS | Not reported (instability) | Not reported | [M+H]+ calc. 408.1 |

Insights :

- The tert-butyl group’s signature singlet at ~1.40 ppm in 1H NMR is consistent across all analogs .

- Bromination shifts olefinic proton signals upfield (Compound 3: δ 6.20 ppm; Compound 4: δ 5.90 ppm) due to electron-withdrawing effects .

- Instability of the base structure precludes HRMS data, whereas protected analogs (Compounds 2–4) allow successful characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.